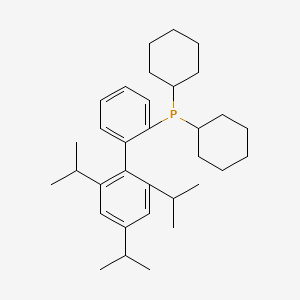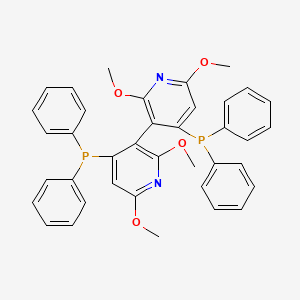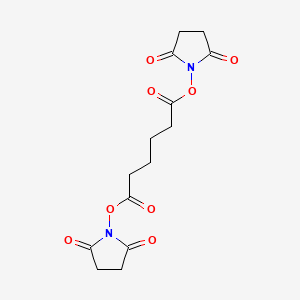
Di(N-succinimidyl) adipate
Übersicht
Beschreibung
Disseminierte superficielle aktinische Porokeratosis (DSAP) ist eine chronische Hauterkrankung, die durch mehrere kleine, schuppige Flecken an sonnenexponierten Hautstellen gekennzeichnet ist. Es handelt sich um eine vererbte Keratinisationsstörung, die diskrete trockene Flecken verursacht, vor allem an Armen und Beinen .
Wissenschaftliche Forschungsanwendungen
Research on DSAP primarily focuses on understanding its pathophysiology and developing effective treatments. Recent studies have explored the use of topical statins combined with cholesterol as a promising treatment for DSAP. These treatments have shown clinical improvement with a tolerable adverse effect profile compared to traditional therapies .
Wirkmechanismus
Target of Action
Di(N-succinimidyl) adipate is primarily used as a linker in the synthesis of PROTACs (Proteolysis-Targeting Chimeras) . The compound contains two NHS ester groups, which can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules .
Mode of Action
The compound interacts with its targets by forming covalent bonds with the primary amines of proteins . This interaction is facilitated by the NHS ester groups present in the compound . In the context of PROTACs, one end of the linker binds to an E3 ubiquitin ligase, while the other end binds to the target protein .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the ubiquitin-proteasome system . PROTACs, synthesized using this compound as a linker, exploit this system to selectively degrade target proteins .
Result of Action
The primary result of the action of this compound is the selective degradation of target proteins . By linking an E3 ubiquitin ligase ligand to a target protein ligand, PROTACs enable the ubiquitination and subsequent degradation of the target protein .
Safety and Hazards
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
Di(N-succinimidyl) adipate plays a crucial role in biochemical reactions by facilitating the formation of stable amide bonds between biomolecules. It interacts with primary amines present in proteins, peptides, and other amine-containing molecules. The NHS ester groups in this compound react with these amines to form covalent bonds, resulting in the conjugation of the biomolecules . This crosslinking capability is particularly useful in applications such as protein labeling, immobilization, and the synthesis of bioconjugates .
Cellular Effects
This compound influences various cellular processes by modifying proteins and other biomolecules within cells. It can affect cell signaling pathways, gene expression, and cellular metabolism by altering the structure and function of proteins . For example, the conjugation of this compound to proteins can impact their activity, localization, and interactions with other cellular components . These modifications can lead to changes in cellular behavior, including proliferation, differentiation, and apoptosis .
Molecular Mechanism
The molecular mechanism of this compound involves the formation of covalent bonds between its NHS ester groups and primary amines in biomolecules. This reaction results in the formation of stable amide bonds, which link the biomolecules together . This compound can also act as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs), which are used to selectively degrade target proteins by exploiting the ubiquitin-proteasome system . This mechanism allows for precise control over protein function and degradation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. This compound is generally stable when stored at -20°C, but it can degrade over time if exposed to moisture or high temperatures . Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained changes in protein activity and gene expression . These temporal effects are important considerations for experimental design and data interpretation.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At low doses, this compound can effectively label and conjugate biomolecules without causing significant toxicity . At high doses, it may exhibit toxic or adverse effects, including cellular damage and inflammation . Threshold effects have been observed, where the impact of this compound on cellular function becomes more pronounced at higher concentrations . These dosage-dependent effects are critical for determining safe and effective usage in research applications.
Metabolic Pathways
This compound is involved in metabolic pathways that include the formation of amide bonds with primary amines in biomolecules . The compound interacts with enzymes and cofactors that facilitate these reactions, influencing metabolic flux and metabolite levels . For example, this compound can modify enzymes involved in metabolic pathways, altering their activity and regulation . These interactions can have downstream effects on cellular metabolism and overall biochemical processes.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions help localize this compound to specific cellular compartments, where it can exert its effects . The distribution of this compound within cells is influenced by factors such as its solubility and affinity for different biomolecules . Understanding these transport and distribution mechanisms is essential for optimizing its use in biochemical research.
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which can affect its activity and function . The compound can be directed to particular cellular compartments through targeting signals or post-translational modifications . For instance, this compound may localize to the cytoplasm, nucleus, or other organelles, depending on the context of its use . These localization patterns are important for understanding how this compound interacts with cellular components and influences cellular processes.
Vorbereitungsmethoden
DSAP ist keine chemische Verbindung und hat daher keine synthetischen Wege oder industriellen Produktionsmethoden. Stattdessen handelt es sich um eine genetische Erkrankung, die durch Mutationen in den Mevalonat-Pathway-Genen wie MVD, MVK, FDPS, PMVK und SART3 verursacht wird .
Analyse Chemischer Reaktionen
Da DSAP eine medizinische Erkrankung ist, unterliegt sie keinen chemischen Reaktionen. Die Behandlung von DSAP umfasst verschiedene topische Therapien, darunter Diclofenac, Ingenolmebutat, Vitamin-D-Analoga, 5-Fluorouracil, Imiquimod, photodynamische Therapie, Retinoide, Kryotherapie und Lasertherapie .
Wissenschaftliche Forschungsanwendungen
Die Forschung zu DSAP konzentriert sich in erster Linie auf das Verständnis der Pathophysiologie und die Entwicklung wirksamer Behandlungen. Jüngste Studien haben die Verwendung topischer Statine in Kombination mit Cholesterin als vielversprechende Behandlung für DSAP untersucht. Diese Behandlungen haben einen klinischen Fortschritt mit einem tolerablen Nebenwirkungsprofil im Vergleich zu traditionellen Therapien gezeigt .
Wirkmechanismus
Der genaue Mechanismus von DSAP ist nicht vollständig geklärt, aber es wird vermutet, dass er auf eine abnormale Ausbreitung von epidermalen Keratinozyten zurückzuführen ist. Die Erkrankung ist mit mehreren Ätiologien verbunden, darunter ultraviolette Lichteinwirkung, Entzündungszustände, Immunsuppression, Malignität, wiederholte leichte Reibungstraumen und Genetik . Topische Statine, wie z. B. Lovastatin, können ihre therapeutische Wirkung möglicherweise durch die Hemmung der β-Hydroxy-β-Methylglutaryl-CoA (HMG-CoA)-Reduktase im Mevalonat-Pathway ausüben, wodurch die Ansammlung toxischer Zwischenprodukte verhindert und die überaktive lokale Immunantwort reduziert wird .
Vergleich Mit ähnlichen Verbindungen
DSAP ist eine von mehreren Arten von Porokeratosis, einer Gruppe erworbener oder erblicher Dermatosen, die durch lineare oder ringförmige Plaques mit einem keratotischen Rand gekennzeichnet sind. Andere Arten von Porokeratosis sind:
- Porokeratosis von Mibelli (PM)
- Porokeratosis palmaris et plantaris disseminata (PPPD)
- Lineare Porokeratosis
- Punktförmige Porokeratosis
- Porokeratosis eccrine ostial und dermaler Ductusnävus
Jede Art von Porokeratosis hat unterschiedliche klinische Merkmale und kann unterschiedliche Behandlungsansätze erfordern. DSAP ist einzigartig in ihrer Präsentation an sonnenexponierten Stellen und ihrer Assoziation mit genetischen Mutationen im Mevalonat-Pathway .
Eigenschaften
IUPAC Name |
bis(2,5-dioxopyrrolidin-1-yl) hexanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O8/c17-9-5-6-10(18)15(9)23-13(21)3-1-2-4-14(22)24-16-11(19)7-8-12(16)20/h1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZZXZDMVRZJZST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCCCC(=O)ON2C(=O)CCC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00459630 | |
| Record name | Di(N-succinimidyl) adipate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00459630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59156-70-6 | |
| Record name | Adipic acid bis(N-hydroxysuccinimide) ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059156706 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Di(N-succinimidyl) adipate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00459630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ADIPIC ACID BIS(N-HYDROXYSUCCINIMIDE) ESTER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W98WEU25G4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


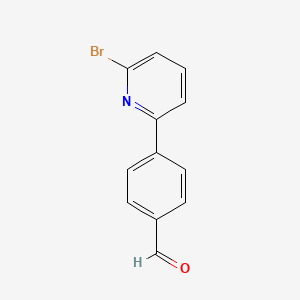
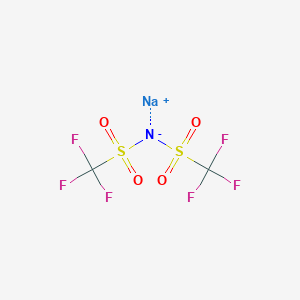
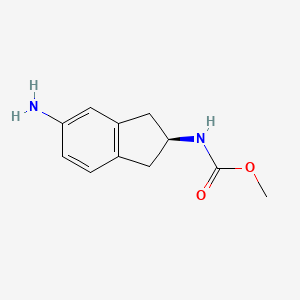


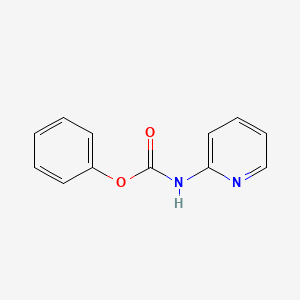

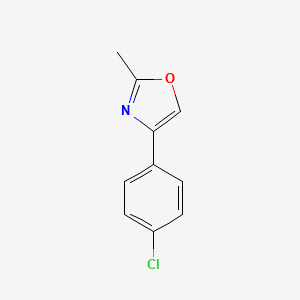
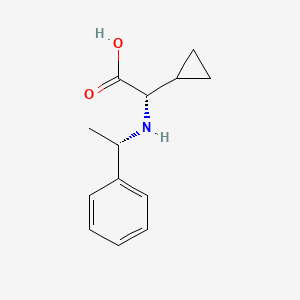

![7-Tert-butyl-6-chloro-3-(2-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1313696.png)
![3-Bromo-2-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1313698.png)
